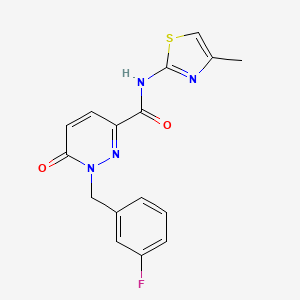

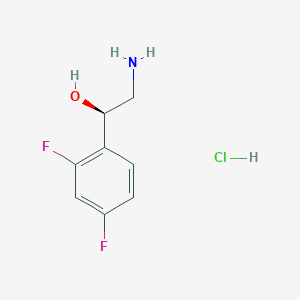

![molecular formula C8H11F3O B2712334 [(1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-yl]methanol CAS No. 2253639-23-3](/img/structure/B2712334.png)

[(1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-yl]methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[(1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-yl]methanol” is a chemical compound with the CAS number 2253639-23-3 . It is a versatile compound used in diverse scientific research, including medicinal chemistry, material science, and agrochemical development.

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code:1S/C8H11F3O/c9-8(10,11)7-4-2-1-3-6(7)5-12/h1-2,6-7,12H,3-5H2/t6-,7+/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D structural representation. Physical and Chemical Properties Analysis

This compound has a molecular weight of 180.17 .Aplicaciones Científicas De Investigación

Synthesis Methods

Prins-type Cyclization : A method for synthesizing 4-substituted 6-methyl-3-oxabicyclo[3.3.1]non-6-ene-1-methanol derivatives, related to [(1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-yl]methanol, has been developed using a Prins-type cyclization reaction. This reaction involves aldehydes and O-protected/unprotected cyclohex-3-ene-1,1-dimethanol, utilizing hafnium triflate as a catalyst, resulting in high yields of the cyclization products (Nakamura, Niiyama, & Yamakawa, 2009).

Catalysis in Huisgen 1,3-dipolar Cycloadditions : A tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, which may be similar in reactivity to this compound, forms a stable complex with CuCl. This complex acts as a highly effective catalyst for Huisgen 1,3-dipolar cycloadditions, demonstrating compatibility with various functional groups and low catalyst loadings (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

Gold-Catalyzed Cycloisomerizations : Gold-catalyzed cycloisomerizations of 1,6-ene-ynamides, which could involve substrates similar to this compound, lead to the formation of cyclobutanones or carbonyl compounds with a 2,3-methanopyrrolidine subunit. These reactions exhibit high diastereoselectivity, especially with enynamides having a stereocenter near the nitrogen atom (Couty, Meyer, & Cossy, 2009).

Chemical Reactions and Properties

Enantioselective Epoxidation : The use of (1R,3S,4S)-2-Azanorbornyl-3-methanol as a catalyst in the enantioselective epoxidation of α,β-enones demonstrates the potential application of similar compounds like this compound in asymmetric synthesis. These epoxidation reactions afford high yields and enantioselectivities (Lu, Xu, Liu, & Loh, 2008).

Methanol as a Hydrogen Donor : Methanol, structurally related to this compound, can act as a hydrogen donor in reactions catalyzed by ruthenium and rhodium complexes. This reaction is particularly effective for the reduction of ketones to alcohols, with methanol being oxidized to methyl formate and carbon dioxide (Smith & Maitlis, 1985).

Propiedades

IUPAC Name |

[(1R,6R)-6-(trifluoromethyl)cyclohex-3-en-1-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O/c9-8(10,11)7-4-2-1-3-6(7)5-12/h1-2,6-7,12H,3-5H2/t6-,7+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHVXWCIAQPSQDY-NKWVEPMBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1CO)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC[C@H]([C@@H]1CO)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

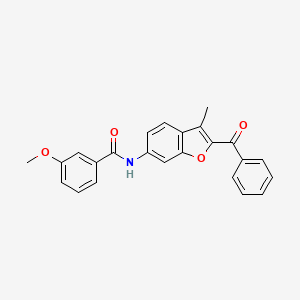

![Ethyl thieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B2712252.png)

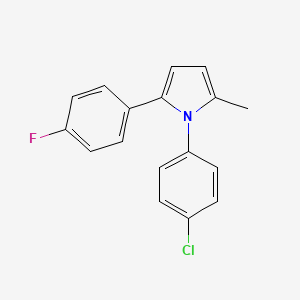

![2-(butylthio)-3-(3-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2712255.png)

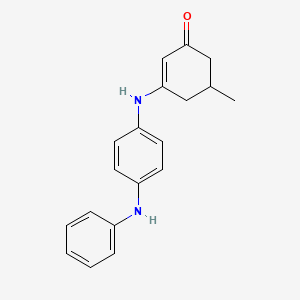

![2-(4-Ethoxyphenyl)-5-prop-2-ynylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2712256.png)

![10-(4-ethoxyphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2712258.png)

![ethyl 2-(2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate](/img/structure/B2712260.png)

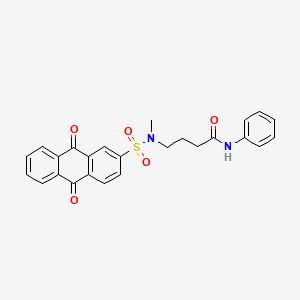

![2-(4-{[4-(2-furoyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)-1-(2-methoxyphenyl)ethanol](/img/structure/B2712262.png)

![2-[[5-(2,4-dichlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/no-structure.png)

![3-(3-methoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2712270.png)